molecular formula C8H8Cl2N2S B7785718 2,4-Dichlorobenzyl carbamimidothioate CAS No. 131916-62-6

2,4-Dichlorobenzyl carbamimidothioate

Cat. No.: B7785718
CAS No.: 131916-62-6
M. Wt: 235.13 g/mol
InChI Key: KTXXYZBSQYXMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorobenzyl carbamimidothioate is a chemical compound that has garnered significant attention in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure and biological activity, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichlorobenzyl carbamimidothioate can be synthesized using a mild one-pot synthesis method involving aryl diazonium fluoroborates, aryl isothiocyanates, amines, and triethylamine as the base at room temperature . This method is catalyst-free and offers an efficient route to produce the compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic ammoxidation of 2,4-dichlorobenzyl chloride. This process is economical and environmentally friendly, providing high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzyl carbamimidothioate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions with aryl diazonium salts to form S-aryl carbamimidothioates.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include aryl diazonium fluoroborates, aryl isothiocyanates, and amines. The reactions are typically carried out at room temperature and may involve the use of bases like triethylamine .

Major Products Formed

The major products formed from the reactions of this compound include various S-aryl carbamimidothioate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

2,4-Dichlorobenzyl carbamimidothioate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound has shown potential as an antimicrobial agent, particularly against Gram-negative bacteria.

    Medicine: Research has indicated its potential use in developing new antibiotics with novel mechanisms of action.

    Industry: It is employed in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the rod-shape maintenance mechanism of rod-like bacteria, making it an attractive lead compound for developing antibiotics . It likely exerts its effects by interfering with bacterial cell division and growth.

Comparison with Similar Compounds

Similar Compounds

    S-(3,4-Dichlorobenzyl) isothiourea (A22): This compound is similar in structure and also acts on the rod-shape maintenance mechanism of rod-like bacteria.

    Mecillinam: Another antibacterial agent that targets the same mechanism as 2,4-Dichlorobenzyl carbamimidothioate.

Uniqueness

This compound is unique due to its specific chemical structure and its ability to act on the rod-shape maintenance mechanism of bacteria. This makes it a valuable compound for developing new antibiotics with novel mechanisms of action, addressing the growing issue of antibiotic resistance .

Properties

IUPAC Name

(2,4-dichlorophenyl)methyl carbamimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2S/c9-6-2-1-5(7(10)3-6)4-13-8(11)12/h1-3H,4H2,(H3,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXXYZBSQYXMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131916-62-6
Record name RRD-251
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131916626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RRD-251
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZZB8KVZ96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichlorobenzyl carbamimidothioate
Reactant of Route 2
Reactant of Route 2
2,4-Dichlorobenzyl carbamimidothioate
Reactant of Route 3
Reactant of Route 3
2,4-Dichlorobenzyl carbamimidothioate
Reactant of Route 4
Reactant of Route 4
2,4-Dichlorobenzyl carbamimidothioate
Reactant of Route 5
Reactant of Route 5
2,4-Dichlorobenzyl carbamimidothioate
Reactant of Route 6
Reactant of Route 6
2,4-Dichlorobenzyl carbamimidothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.